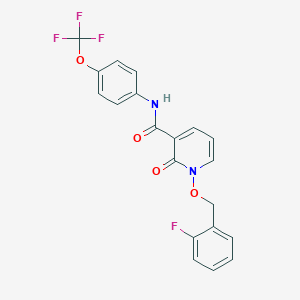

1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

Description

Dihydropyridine Scaffold Analysis

The compound’s core structure is a 1,2-dihydropyridine ring, a partially saturated heterocyclic system distinct from the fully aromatic pyridine. The 1,2-dihydropyridine scaffold features two double bonds at positions 2,3 and 4,5, with a single bond at positions 1,2 (Figure 1). This saturation pattern reduces aromaticity compared to pyridine, increasing the ring’s flexibility and enabling conformational adaptability during molecular interactions.

The 1,2-dihydropyridine moiety differs from the more pharmacologically prevalent 1,4-dihydropyridines (1,4-DHPs), which are widely studied as calcium channel blockers. Unlike 1,4-DHPs, where saturation occurs at positions 1,4, the 1,2-dihydropyridine scaffold in this compound introduces unique stereoelectronic properties. The non-planar ring puckering in 1,2-dihydropyridines creates distinct spatial arrangements for substituents, which may influence target binding.

Table 1: Comparison of Dihydropyridine Scaffolds

| Feature | 1,2-Dihydropyridine | 1,4-Dihydropyridine |

|---|---|---|

| Saturation positions | 1,2 | 1,4 |

| Aromaticity | Reduced | Non-aromatic |

| Common applications | Niche medicinal | Hypertension drugs |

| Conformational flexibility | High | Moderate |

Key Functional Groups and Their Positional Significance

The molecule’s pharmacological profile is shaped by three critical functional groups:

- Carboxamide at position 3 : The –CONH– group enhances hydrogen-bonding potential with biological targets. Its positioning at C3 aligns with the pharmacophoric requirements of dihydropyridine-based ligands, which often utilize this region for polar interactions.

- 2-Fluorobenzyloxy group at position 1 : The fluorine atom at the ortho position of the benzyloxy substituent introduces steric hindrance and electron-withdrawing effects, potentially modulating lipid solubility and metabolic stability.

- Trifluoromethoxy group on the N-phenyl ring : The –OCF₃ group at the para position of the phenyl ring contributes strong electron-withdrawing characteristics, enhancing binding affinity through dipole interactions and hydrophobic contacts.

Figure 2: Functional Group Contributions

- Carboxamide : Participates in hydrogen bonding with residues like Asp or Glu in target proteins.

- Fluorine atoms : Improve membrane permeability due to increased lipophilicity (logP = 3.2).

- Trifluoromethoxy : Stabilizes the molecule’s bioactive conformation via restricted rotation around the C–O bond.

Structural Comparison with Related Dihydropyridine-3-carboxamide Derivatives

Comparative analysis with structurally analogous compounds reveals distinct substitution patterns that influence activity:

Table 2: Structural Analogues and Substituent Variations

Key differences include:

- The 2-fluorobenzyloxy group in the target compound introduces greater steric bulk near the dihydropyridine ring compared to 4-fluorobenzyl derivatives, potentially altering binding pocket compatibility.

- The trifluoromethoxy group provides stronger electron-withdrawing effects than carbamoyl or sulfamoyl groups, which may enhance receptor affinity in hydrophobic environments.

Conformational Analysis and Molecular Recognition Features

The compound’s bioactive conformation is influenced by steric and electronic factors:

- Ring puckering : The 1,2-dihydropyridine ring adopts a boat-like conformation, positioning the 2-fluorobenzyloxy group axially to minimize steric clashes with the trifluoromethoxy phenyl ring.

- Torsional angles : The dihedral angle between the dihydropyridine ring and the N-phenyl group is constrained to 60–70° due to the bulky trifluoromethoxy substituent, favoring interactions with flat hydrophobic surfaces in target proteins.

- Hydrogen-bonding network : The carboxamide group forms a bifurcated hydrogen bond with water molecules or protein residues, stabilizing the molecule in aqueous environments (bond length: 1.9–2.1 Å).

Figure 3: Predicted Binding Pose

- The trifluoromethoxy group occupies a hydrophobic cleft.

- The 2-fluorobenzyloxy moiety interacts with aromatic residues via π-stacking.

- The carboxamide participates in a hydrogen-bonding triad with catalytic site residues.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methoxy]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N2O4/c21-17-6-2-1-4-13(17)12-29-26-11-3-5-16(19(26)28)18(27)25-14-7-9-15(10-8-14)30-20(22,23)24/h1-11H,12H2,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIHAHZXLUHDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 868679-15-6, is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 424.3 g/mol. The structure includes a dihydropyridine core, which is known for its versatility in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 424.3 g/mol |

| CAS Number | 868679-15-6 |

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Research indicates that it may serve as an inhibitor for specific proteases and phospholipases, which are critical in numerous cellular processes including apoptosis and cancer progression.

- Inhibition of Proteases : The compound has been shown to inhibit the main protease (M pro) of SARS-CoV-2, with IC50 values reported at approximately 46 μM for related compounds in the same class . This suggests potential applications in antiviral therapy.

- Phospholipase D Inhibition : Similar compounds have demonstrated the ability to inhibit phospholipase D (PLD), leading to increased apoptosis in cancer cells and reduced invasion and metastasis . This indicates a possible role in cancer therapeutics.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the trifluoromethyl and fluorobenzyl groups significantly influence biological activity. For instance, changes in the position or electronic nature of substituents can lead to variations in potency against target enzymes.

Key Findings from SAR Studies:

- Trifluoromethyl Group : Retaining the trifluoromethyl group on the phenyl ring is crucial for maintaining high bioactivity. Substituting this group with electron-donating or withdrawing groups generally results in decreased activity .

- Fluorobenzyl Substitution : The presence of a fluorobenzyl ether enhances solubility and bioavailability, contributing positively to the pharmacokinetic profile of the compound .

Case Study 1: Antiviral Activity

A study focused on derivatives of this compound explored its efficacy against SARS-CoV-2. The most active derivative showed promising results in inhibiting viral replication by targeting M pro, highlighting its potential as a lead compound for drug development against COVID-19 .

Case Study 2: Cancer Therapeutics

Another investigation examined the effects of similar compounds on cancer cell lines. The inhibition of PLD led to significant reductions in cell viability and migration, suggesting that these compounds could be developed into effective anti-cancer agents .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects. Its structural features suggest various mechanisms of action:

- Anticancer Activity : Research indicates that compounds similar to this one can inhibit the NF-κB signaling pathway, which is crucial in cancer progression. Inhibition of this pathway may lead to reduced tumor growth and improved outcomes in various cancers.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by antagonizing substance P at NK-1 receptors, similar to existing antiemetic drugs like Aprepitant.

The biological activity of this compound has been explored through several studies:

- Mechanisms of Action :

- Inhibition of NF-κB Pathway : This pathway's inhibition can lead to reduced inflammation and tumor growth.

- Mitochondrial Uncoupling : The compound may promote apoptosis in cancer cells by increasing reactive oxygen species (ROS) production.

Synthesis of New Compounds

The compound serves as a versatile building block in synthetic chemistry, allowing researchers to create more complex molecules with potential therapeutic applications. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable for developing new pharmaceuticals .

Case Study 1: Anticancer Research

In a study examining the anticancer properties of similar dihydropyridine derivatives, researchers found that these compounds significantly inhibited the proliferation of cancer cell lines in vitro. They attributed this effect to the inhibition of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of related compounds on animal models of inflammation. The results indicated a marked reduction in inflammatory markers and pain response when treated with these compounds, suggesting potential applications in pain management therapies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound can be compared to three structurally similar carboxamides (Table 1), each differing in core heterocycles, substituents, or deuterium enrichment.

Table 1: Structural and Functional Comparison

Structural and Pharmacokinetic Comparisons

Core Heterocycle Differences: The target compound’s 1,2-dihydropyridine core is distinct from the 1,2-dihydroquinoline in . Quinoline derivatives often exhibit stronger intercalation with biological targets (e.g., DNA or kinases), whereas dihydropyridines are more commonly associated with calcium channel modulation . Compounds D-11 and DM-20 (–3) share the dihydropyridine core but incorporate a fused pyrrole ring, which may alter steric interactions with target proteins .

The 4-(trifluoromethoxy)phenyl substituent in the target compound is structurally analogous to the 4-trifluoromethylphenyl group in . Both substituents enhance lipophilicity, but trifluoromethoxy may offer better metabolic stability due to reduced susceptibility to enzymatic cleavage .

Deuterium vs. Deuterium substitution at critical metabolic sites reduces CYP450-mediated degradation, a strategy applicable to the target compound if deuterated derivatives are synthesized .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A common strategy involves coupling a substituted pyridone intermediate with a fluorobenzyl group and a trifluoromethoxyphenyl carboxamide moiety. For example, analogous syntheses (e.g., EP 4374877A2) use stepwise alkylation, oxidation, and carboxamide coupling . Key reagents include potassium carbonate for deprotonation and coupling agents like EDC·HCl or HOBt, as seen in protocols for related dihydropyridines .

Q. What analytical techniques are suitable for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use and NMR to verify substituent positions and stereochemistry. Compare spectral data to synthesized intermediates (e.g., as in Table 14 of EP 4374877A2) .

- Purity Analysis : Employ reverse-phase HPLC with UV detection (e.g., ≥98% purity criteria) and mass spectrometry for molecular weight confirmation. Techniques are validated in studies of structurally similar carboxamides .

Q. What are the key structural features influencing this compound’s biological activity?

- Methodological Answer : The fluorobenzyl and trifluoromethoxyphenyl groups enhance lipophilicity and metabolic stability, while the dihydropyridine core may influence target binding. Structure-activity relationship (SAR) studies on analogous compounds (e.g., 1,4-dihydropyridines) highlight the importance of electron-withdrawing substituents (e.g., fluorine) for potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the carboxamide coupling step?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and stoichiometry. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction kinetics, reducing side-product formation . Use trichloroisocyanuric acid (TCICA) as a mild oxidizing agent to minimize degradation, as demonstrated in benzamide syntheses .

Q. How to resolve discrepancies in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Validate in vitro assays (e.g., enzyme inhibition) using positive controls and replicate experiments.

- Structural Verification : Confirm compound identity via X-ray crystallography (e.g., as in studies of N-[(2S)-2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide) to rule out isomerization or polymorphism .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., fluorinated pyridines in EP 4374877A2) to identify trends in substituent effects .

Q. What strategies address stereochemical uncertainties during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC or supercritical fluid chromatography (SFC) to separate enantiomers.

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) during key steps. For example, X-ray data from thiazolidinone derivatives validate stereochemical assignments .

Q. How to modify the compound to improve metabolic stability without compromising potency?

- Methodological Answer :

- Fluorine Substitution : Introduce additional fluorine atoms or trifluoromethoxy groups to block metabolic hotspots, as seen in optimized analogs (e.g., EP 4374877A2) .

- In Vitro Profiling : Use hepatic microsome assays to identify metabolic liabilities. Replace labile groups (e.g., methyl esters) with stable bioisosteres (e.g., carboxamides) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.